

Spectroscopic Analysis of 2-(2-Chloroethoxy)-2methyl-propane: A Technical Guide

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Compound of Interest

2-(2-Chloroethoxy)-2-methylpropane

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Disclaimer: Spectroscopic data for the specific compound **2-(2-Chloroethoxy)-2-methyl-propane** is not readily available in public databases. This guide presents data for a structurally related compound, 2-Chloro-2-methylpropane, to provide illustrative spectroscopic information. The experimental protocols and workflows described are generally applicable for the analysis of organic molecules.

Introduction

This technical guide provides a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloro-2-methylpropane. The information is intended for researchers, scientists, and professionals in drug development to facilitate the understanding of spectroscopic techniques for the characterization of small organic molecules.

Spectroscopic Data

The following sections present the available spectroscopic data for 2-chloro-2-methylpropane in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds by providing information about the chemical environment of atomic nuclei.

¹H NMR Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~1.6	Singlet	9Н	(CH₃)₃C-Cl

Table 1: ¹H NMR data for 2-Chloro-2-methylpropane. The nine protons of the three methyl groups are chemically equivalent, resulting in a single signal.[1]

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~31	(CH₃)₃C-Cl
~67	(CH₃)₃C-Cl

Table 2: ¹³C NMR data for 2-Chloro-2-methylpropane. Due to the molecule's symmetry, only two distinct carbon environments are observed.[2]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This provides information about the functional groups present.

Wavenumber (cm ⁻¹)	Assignment
~2880-3080	C-H stretching
~1300-1500	C-H bending
~1255-1200	C-C-C skeletal vibrations
~750-720	C-C-C skeletal vibrations
~580-780	C-Cl stretching

Table 3: Key IR absorption bands for 2-Chloro-2-methylpropane.[3]



Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

m/z	Relative Intensity	Assignment
92/94	Low	[M] ⁺ (Molecular ion)
57	100 (Base Peak)	[(CH₃)₃C] ⁺

Table 4: Mass spectrometry data for 2-Chloro-2-methylpropane. The presence of chlorine results in isotopic peaks for chlorine-containing fragments (in a ~3:1 ratio for ³⁵Cl/³⁷Cl).[4][5]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: A small amount of the analyte (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.0 ppm).[1][2]
- Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The experiment is set up by defining parameters such as the number of scans, pulse sequence, and relaxation delay. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-tonoise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the signals are integrated.

Infrared (IR) Spectroscopy



- Sample Preparation (Neat Liquid): For a liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[6]
- Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.
- Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

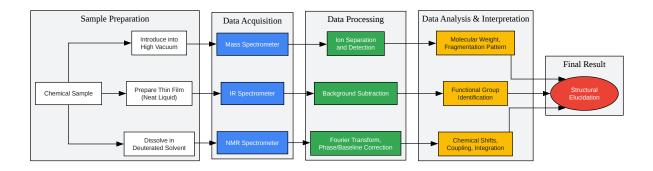
Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: A small amount of the volatile sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]
- Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.





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Caption: General workflow for spectroscopic analysis.

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